REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH2:24])=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:25][C:26]1[CH:31]=[C:30](Cl)[N:29]=[C:28]([CH3:33])[N:27]=1.Cl>C1COCC1>[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH:24][C:30]2[CH:31]=[C:26]([Cl:25])[N:27]=[C:28]([CH3:33])[N:29]=2)=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)N
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Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)C
|
Name
|
NaOBu-t
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 18° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The mixture then was partitioned between EtOAc and H2O (1:1, 200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude compound 12a which
|
Type
|
CUSTOM
|
Details
|
was triturated with 10% EtOAc in hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)NC1=NC(=NC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |